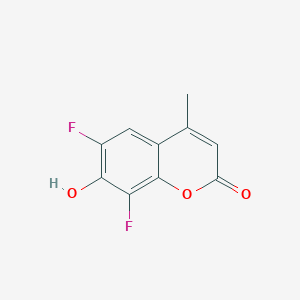

6,8-Difluoro-7-hydroxy-4-methylcoumarin

概要

説明

6,8-Difluoro-7-hydroxy-4-methylcoumarin is a fluorophore, which means it is a compound that can re-emit light upon light excitation. This compound is known for its blue fluorescence and is used in various biochemical applications, including as a reference standard for ether, ester, and phosphate substrates .

準備方法

The synthesis of 6,8-Difluoro-7-hydroxy-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted phenol and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol.

Cyclization: The intermediate product undergoes cyclization to form the coumarin structure.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

6,8-Difluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

科学的研究の応用

6,8-Difluoro-7-hydroxy-4-methylcoumarin has several scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

Medicine: Utilized in diagnostic assays to detect specific biomolecules.

Industry: Applied in the development of fluorescent dyes and sensors.

作用機序

6,8-ジフルオロ-7-ヒドロキシ-4-メチルクマリンの作用機序には、特定の波長で光を吸収し、より長い波長で再放出する能力が含まれます。 この特性は、分子内の電子遷移によるものです。 関与する分子標的と経路には、タンパク質や核酸との相互作用が含まれ、さまざまな生化学的アッセイで有用になります .

6. 類似の化合物との比較

6,8-ジフルオロ-7-ヒドロキシ-4-メチルクマリンは、次のような他の類似の化合物と比較できます。

7-ヒドロキシ-4-メチルクマリン: フッ素原子がなく、蛍光特性が異なります。

6,7-ジヒドロキシ-4-メチルクマリン: 追加の水酸基が含まれており、反応性と蛍光に影響を与えます。

4-メチルウンベリフェロン: 励起波長と発光波長が異なる、広く使用されている蛍光物質です。

6,8-ジフルオロ-7-ヒドロキシ-4-メチルクマリンの独自性は、その特定の蛍光特性であり、青色の蛍光を必要とする用途に適しています .

類似化合物との比較

6,8-Difluoro-7-hydroxy-4-methylcoumarin can be compared with other similar compounds such as:

7-Hydroxy-4-methylcoumarin: Lacks the fluorine atoms, resulting in different fluorescence properties.

6,7-Dihydroxy-4-methylcoumarin: Contains additional hydroxyl groups, affecting its reactivity and fluorescence.

4-Methylumbelliferone: A widely used fluorophore with different excitation and emission wavelengths.

The uniqueness of this compound lies in its specific fluorescence properties, making it suitable for applications requiring blue fluorescence .

生物活性

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) is a synthetic compound belonging to the coumarin family, notable for its unique fluorescent properties and potential biological applications. This article explores its biological activity, focusing on its use as a fluorescent probe, its interactions with various enzymes, and its implications in drug development.

Chemical Structure and Properties

The structure of this compound features a coumarin core with two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 7 position, and a methyl group at the 4 position. This configuration enhances its photophysical properties, making it an effective fluorescent dye.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂O₃ |

| Molecular Weight | 188.15 g/mol |

| Absorption Maximum | ~365 nm |

| Emission Maximum | ~460 nm |

| Quantum Yield | 0.63 - 0.89 |

Fluorescent Properties

DiFMU is recognized for its excellent fluorescent properties, which include high quantum yields and stability under various pH conditions. Its lower pKa values compared to non-fluorinated analogs allow it to remain highly fluorescent even at neutral pH, making it suitable for biological applications such as flow cytometry and enzyme assays .

Enzyme Detection and Inhibition

DiFMU has been utilized as a substrate for various enzymes, particularly phosphatases. Studies have shown that it exhibits significantly higher fluorescence when hydrolyzed by alkaline phosphatase compared to traditional substrates like 4-methylumbelliferyl phosphate (MUP), indicating its potential as a superior fluorescent probe for enzyme activity detection .

Case Study: Phosphatase Activity

In a comparative study, the initial reaction rates of acid phosphatase with DiFMU were measured against those with MUP. The results demonstrated that DiFMU not only produced brighter fluorescence but also facilitated faster enzyme turnover rates .

Anticancer Potential

Research has indicated that DiFMU may act as an inhibitor of specific enzymes involved in cancer pathways. Its ability to selectively inhibit certain phosphatases suggests potential applications in cancer treatment strategies .

Applications in Drug Development

Given its unique properties, DiFMU is being explored as a lead compound in drug development. Its role as a fluorescent marker can aid in tracking drug delivery systems and understanding drug interactions within biological systems.

Table 2: Potential Applications of DiFMU

| Application | Description |

|---|---|

| Fluorescent Probe | Used for enzyme activity detection |

| Anticancer Agent | Potential inhibitor of cancer-related enzymes |

| Drug Development | Tracking and monitoring drug interactions |

特性

IUPAC Name |

6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVBUPWUQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318263 | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-23-8 | |

| Record name | Marina Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marina Blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?

A1: this compound, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []

Q2: Are there specific applications for this compound in cancer research?

A2: Yes, research indicates the potential of this compound as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。